molecular formula C12H13N3O3S B2629018 N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide CAS No. 1797855-68-5

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide

Cat. No. B2629018
CAS RN: 1797855-68-5
M. Wt: 279.31
InChI Key: VQRJJVHEKJYMBX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide, also known as CNM-NITD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. CNM-NITD belongs to the class of benzamides, which are known to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of viral RNA synthesis. Specifically, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the activity of the viral RNA-dependent RNA polymerase, which is essential for viral replication. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit low toxicity in vitro, with an IC50 value of 6.1 μM in Vero cells. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to have good solubility and stability in aqueous solutions. However, further studies are needed to determine the pharmacokinetics and toxicity of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit low toxicity in vitro, which is a desirable characteristic for drug development. However, one limitation of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is its relatively low potency compared to other antiviral agents, such as remdesivir. Furthermore, the mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is not fully understood, which makes it difficult to optimize its antiviral activity.

Future Directions

There are several future directions for the research and development of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and toxicity of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide in vivo, which will be important for the development of antiviral drugs. Furthermore, future studies should aim to elucidate the mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide, which will be important for optimizing its antiviral activity. Finally, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide should be evaluated in preclinical and clinical trials to determine its efficacy and safety as an antiviral and antitumor agent.

Synthesis Methods

The synthesis of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide involves the reaction of 5-nitro-2-(propan-2-ylsulfanyl)aniline with chloroacetonitrile in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the replication of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has also been investigated for its potential as an antitumor agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

N-(cyanomethyl)-5-nitro-2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8(2)19-11-4-3-9(15(17)18)7-10(11)12(16)14-6-5-13/h3-4,7-8H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJJVHEKJYMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide

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